An inositol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inositol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydroxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muco-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scyllitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiro-inositol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | allo-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol [Nonspecific isomer] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scyllo-inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-chiro-Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 643-12-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muco-Inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 643-12-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | inositol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol can be synthesized through enzymatic catalysis using starch and cellulose as substrates. The process involves a multi-enzyme reaction system that includes enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase . The reaction conditions are optimized to enhance the yield of inositol from these substrates.
Industrial Production Methods: Industrial production of inositol typically involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain inositol . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Inositol undergoes various chemical reactions, including:
Oxidation: Inositol can be oxidized to form inositol phosphates, which are important signaling molecules.
Reduction: Reduction reactions can convert inositol into different stereoisomers.
Substitution: Inositol can participate in substitution reactions to form derivatives like inositol phosphates and phosphoinositides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as phosphoric acid and various enzymes are employed.
Major Products:
Inositol Phosphates: These are key signaling molecules in cellular processes.
Phosphoinositides: These derivatives play a role in membrane dynamics and cell signaling
Scientific Research Applications
Polycystic Ovary Syndrome (PCOS)
Inositol, particularly myo-inositol (MI) and D-chiro-inositol (DCI), has been extensively studied for its efficacy in managing PCOS. Research indicates that inositol supplementation can enhance insulin sensitivity and regulate hormonal levels, thereby improving symptoms associated with PCOS.
- Clinical Findings :
- A systematic review of 26 randomized controlled trials (RCTs) involving 1,691 patients found that inositols significantly improved menstrual cycle regularity compared to placebo and showed non-inferiority to metformin, the standard treatment for insulin resistance in PCOS .
- Inositol treatment resulted in reductions in body mass index (BMI), testosterone levels, and improvements in glucose metabolism .
Table 1: Summary of Inositol Effects on PCOS
| Parameter | Effect of Inositol | Comparison to Metformin |
|---|---|---|
| Menstrual Cycle Regularity | Increased (Risk Ratio: 1.79) | Non-inferior |
| BMI | Decreased (-0.45) | Non-inferior |
| Total Testosterone Levels | Decreased (-20.39 ng/dl) | Non-inferior |
| Free Testosterone Levels | Decreased (-0.41 ng/dl) | Non-inferior |
| SHBG Levels | Increased (32.06 nmol/l) | Superior |
Weight Management
Inositol has been explored for its potential role in weight management and metabolic syndrome prevention. Studies suggest that it can aid in reducing BMI and improving metabolic profiles.
- Findings : A systematic review indicated that inositol supplementation significantly lowered BMI among participants with metabolic syndrome .
Psychiatric Disorders
Inositol's role as a second messenger in the insulin signaling pathway extends to its applications in treating psychiatric disorders such as anxiety and depression.
- Clinical Evidence :
Table 2: Inositol's Impact on Psychiatric Conditions
| Condition | Effect of Inositol | Study Reference |
|---|---|---|
| Anxiety Disorders | Symptom relief | |
| Obsessive-Compulsive Disorder | Reduced severity |
Cancer Research
Inositol is being investigated for its potential anticancer properties due to its antioxidant and anti-inflammatory effects.
- Mechanism : Inositol may enhance immune function and reduce oxidative stress, which are critical factors in cancer progression . Preliminary studies suggest that it could play a role in cancer prevention strategies.
Neurodegenerative Diseases
Recent studies have highlighted the potential of inositols in delaying cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's disease.
- Research Insights : Inositols may exert protective effects on neuronal health by modulating insulin signaling pathways and reducing oxidative stress .
Table 3: Potential Applications of Inositols in Neurodegenerative Disorders
| Disorder | Potential Benefit | Mechanism |
|---|---|---|
| Alzheimer's Disease | Cognitive protection | Insulin signaling modulation |
| General Neuroprotection | Reduction of oxidative stress | Antioxidant properties |
Mechanism of Action
Inositol exerts its effects through various mechanisms:
Signal Transduction: Inositol phosphates and phosphoinositides act as secondary messengers in cellular signaling pathways.
Insulin Sensitivity: Inositol enhances insulin sensitivity, which helps in improving ovarian function and reducing hyperandrogenism
Neurotransmitter Synthesis: Inositol is involved in the synthesis of neurotransmitters, contributing to its effects on mood and cognitive functions
Comparison with Similar Compounds
Key Differences :
- IP3 vs. IP6: IP3 is a transient signaling molecule, while IP6 modulates long-term processes like genomic stability .
- IP7 vs. IP6 : IP7 contains a high-energy diphosphate group, enabling direct protein pyrophosphorylation, unlike IP6 .
Inositol Angelates
These ester derivatives, isolated from Amoora dasyclada and Inula cappa, feature angelic acid substituents. Structural nuances determine bioactivity:
Comparison with IPs :
- Bioactivity: Inositol angelates show cytotoxicity (IC50: 5–20 µM in cancer lines) but lack the antioxidant potency of IP6 .
- Structural Complexity : Angelates’ esterification patterns hinder metabolic breakdown compared to phosphorylated IPs .
Stereoisomers of Inositol
The stereochemical arrangement of hydroxyl groups dictates functional specificity:
Functional Contrasts :
- Amyloid Inhibition: myo-Inositol delays IAPP fibril formation (lag time increased by 2.06×), while scyllo-inositol is more effective against Aβ42 .
- Therapeutic Use: myo-Inositol improves metabolic parameters in PCOS patients comparably to metformin .
Plant-Derived Inositol Derivatives
Taraxacum coreanum roots yield phenolic-coupled inositols with distinct bioactivities:
- Compound 10 (IC50 = 30.3 µM) : Di-4-hydroxyphenylacetic acid derivative; moderate DPPH radical scavenging .
- Compound 16 (Taraxinol): Unique triterpenoid-inositol hybrid; structural elucidation via NMR .
Key Research Findings and Contradictions
- Antioxidant Activity: Inositol derivatives from T. coreanum show modest DPPH scavenging (36.9–56.8% inhibition), overshadowed by co-occurring lignans .
- Amyloid Modulation: Inositol stereoisomers weakly inhibit IAPP vs. Aβ42, suggesting target-specific mechanisms .
- Therapeutic Potential: IP6 + inositol enhances chemotherapy tolerance, but plant-derived inositols require structural optimization for clinical use .
Biological Activity
Inositol is a carbohydrate that plays a crucial role in various biological processes, particularly in cell signaling and metabolism. It exists in several forms, with myo-inositol being the most prevalent in biological systems. This article explores the biological activities of inositol, focusing on its roles in human health, its mechanisms of action, and relevant research findings.
Overview of Inositol
Inositol is often referred to as vitamin B8, although it is not classified as a vitamin since it can be synthesized by the body. It serves as a structural basis for a number of signaling molecules, particularly phosphoinositides, which are integral to cellular signaling pathways.
Forms of Inositol
- Myo-Inositol : The most common form, involved in insulin signaling and cellular processes.
- D-Chiro-Inositol : Plays a role in metabolic pathways and has been studied for its effects on insulin sensitivity.
1. Cell Signaling
Inositol phosphates are critical for various signaling pathways. They act as secondary messengers in the phosphoinositide signaling pathway, influencing cellular responses to hormones like insulin and growth factors.
2. Metabolic Regulation
Inositol is involved in lipid metabolism and glucose homeostasis. It has been shown to improve insulin sensitivity, making it beneficial for conditions such as:
- Polycystic Ovary Syndrome (PCOS)
- Gestational Diabetes
- Metabolic Syndrome
3. Neurotransmission
Inositol plays a role in neurotransmitter signaling, particularly in the central nervous system. It has been studied for its potential benefits in treating mood disorders such as depression and anxiety.
Anti-Inflammatory Properties
Recent studies have demonstrated that inositol and its derivatives exhibit anti-inflammatory effects. For instance, certain inositol derivatives were tested against LPS-induced nitric oxide production, showing significant inhibition at varying concentrations (Table 1).
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound 1 | 24.27 ± 1.82 | Moderate |
| Compound 2 | 31.66 ± 2.71 | Moderate |
| Compound 5 | 11.21 ± 0.14 | High |
| Compound 7 | 14.5 ± 1.22 | High |
Role in Insulin Sensitivity
Inositol supplementation has been linked to improved insulin sensitivity and metabolic health. A review highlighted that myo-inositol could enhance phosphatidylinositol supply, thereby supporting endoplasmic reticulum function and alleviating conditions characterized by insulin resistance (Table 2).
| Condition | Benefit of Inositol Supplementation |
|---|---|
| PCOS | Improved ovarian function |
| GDM | Better glycemic control |
| MetS | Enhanced metabolic profile |
Source: Cambridge University Press
Cancer Research
Inositols have shown promising anticancer properties through various mechanisms:
- Inhibition of cell cycle progression by affecting pRB phosphorylation.
- Disruption of key signaling pathways involved in cancer progression (e.g., PI3K/Akt pathway).
- Induction of apoptosis in cancer cells.
A study indicated that myo-inositol and its hexakisphosphate form (IP6) could inhibit growth and invasiveness across multiple cancer types, suggesting their potential as chemopreventive agents (Table 3).
| Cancer Type | Effect of Inositols |
|---|---|
| Breast Cancer | Reduced cell proliferation |
| Prostate Cancer | Inhibited metastasis |
| Colorectal Cancer | Induced apoptosis |
Case Study: PCOS Management
A clinical trial involving women with PCOS demonstrated that supplementation with myo-inositol improved ovarian function and reduced insulin resistance markers significantly compared to placebo groups.
Case Study: Cognitive Function
Research on elderly patients indicated that inositol supplementation may help mitigate cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's, suggesting a protective role against oxidative stress.
Q & A
Q. How to address discrepancies in phytase-inositol synergy across animal species?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
